4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline
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Overview
Description
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C10H5ClF3N. This compound is part of the broader class of quinolines, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is often attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential cellular processes. The compound’s fluorine atoms enhance its biological activity by increasing its lipophilicity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines such as:
- 4-Chloro-8-(trifluoromethyl)quinoline
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- 5,6,7,8-Tetrachloroquinoline
Uniqueness
4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-8-fluoro-7-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-7-3-4-16-9-5(7)1-2-6(8(9)12)10(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUWGZHJKVNCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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